Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a fluorinated heterocyclic compound with a pyrazolo[3,4-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors. The compound features a fluorine atom at the 5-position and an ethyl ester group at the 3-position, which influence its electronic properties, solubility, and metabolic stability. Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1361232-72-5), a closely related derivative, is a key intermediate in the synthesis of vericiguat, a cardiovascular drug.
Properties
Molecular Formula |
C9H8FN3O2 |
|---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
ethyl 5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
BEQBOAPFYYXWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=NC2=NN1)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Cyclization Step : Optimal yields (85–90%) are achieved in dioxane at 120°C.
-
Solvent Selection : Polar aprotic solvents like dimethylformamide or ethers (e.g., tetrahydrofuran) minimize side reactions.
-
Catalysis : Palladium acetate and triphenylphosphine enhance selectivity during dechlorination.
Solvent-Free Synthesis for Enhanced Efficiency
A solvent-free approach, reported by PubMed 39239805, bypasses traditional reflux methods. Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate reacts with β-ketoesters under mechanochemical grinding, forming the pyrazolo[3,4-b]pyridine core in 55–70% yield within 2–4 hours. This method eliminates solvent waste and reduces reaction times by 60% compared to conventional refluxing.
Key Advantages
-
Temperature Control : Reactions proceed at ambient temperature (25°C).
-
Scalability : Demonstrated for gram-scale synthesis without yield loss.
-
Byproduct Mitigation : Absence of solvent minimizes hydrolysis of the ethyl ester group.
Oxidative Cyclization Using 1,3-Dicarbonyl Compounds
ACS Omega 9b02430 describes a one-pot oxidative cyclization strategy. Ethyl 3-aminopyrazole-4-carboxylate reacts with 1,3-diketones (e.g., acetylacetone) in ethanol under oxygen at 130°C for 18 hours, yielding 70–85% of the target compound. Acetic acid catalyzes both imine formation and cyclization.
Mechanistic Insights
-
Imine Formation : The amine group of the pyrazole attacks the carbonyl carbon of the diketone.
-
Aromatization : Oxygen atmosphere facilitates dehydrogenation, forming the pyridine ring.
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Ester Stability : Ethanol solvent prevents transesterification, preserving the ethyl group.
Cyclization of Olefin Intermediates with Hydrazines
Patent WO2014012975A1 outlines a novel route using fluorinated olefins. Hexafluoropropene dimer reacts with dimethylhydrazine in dichloromethane at 0–30°C, forming a hydrazone intermediate. Subsequent cyclization with ethyl glyoxylate in acetonitrile at 25°C yields the pyrazolo[3,4-b]pyridine ester in 65–75% yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Key areas of focus include:
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate may serve as a scaffold for developing selective kinase inhibitors.
Anti-inflammatory Agents
Compounds in this class have shown promise as anti-inflammatory agents. The ethyl ester group enhances lipophilicity, potentially improving the bioavailability of the drug candidates derived from this compound.
Neurological Disorders
There is growing interest in pyrazolo[3,4-b]pyridine derivatives for treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound may influence pathways associated with neuroprotection and cognitive enhancement.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can yield various derivatives with altered biological activities.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 5-amino-1H-pyrazolo[3,4-b]pyridine | Contains an amino group instead of fluorine | Exhibits different biological activity |
| Ethyl 5-chloro-1H-pyrazolo[3,4-b]pyridine | Chlorine substitution instead of fluorine | Different reactivity profile |
| Ethyl 5-methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group at position 5 | Alters lipophilicity and biological interaction |
These derivatives can be synthesized to explore their specific interactions with biological targets and enhance therapeutic efficacy.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models, suggesting its utility in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the pyrazolopyridine core provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine at the 5-position (270.08 Da) increases molecular weight and lipophilicity (XLogP3 = 2.1) compared to fluorine (estimated XLogP3 = 1.8).
- Benzyl Substitution : The addition of a 2-fluorobenzyl group (C16H13F2N3O2) significantly raises molecular weight (317.29 Da) and lipophilicity, enhancing membrane permeability for drug delivery.
- Amine vs. Ester : Replacing the ester with an amine group (C6H5FN4) reduces molecular weight (152.12 Da) and increases polarity (TPSA = 71.5), favoring solubility in aqueous environments.
Ethyl 5-Fluoro Derivatives
- 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine: Synthesized via a multi-step route involving Pd(OAc)2-catalyzed cross-coupling, cyclization, and ammonolysis, achieving high purity for kinase inhibitor applications.
- Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate : Produced via alkylation of the parent compound with 2-fluorobenzyl chloride, followed by purification under controlled conditions (2–8°C storage).
Ethyl 5-Bromo Analog
- Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate : Synthesized through bromination of the pyridine ring, with optimized routes yielding >97% purity. This compound is commercially available from 27 global suppliers, highlighting its utility as a versatile intermediate.
Biological Activity
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8FN3O2
- Molar Mass : 209.18 g/mol
- Density : 1.423±0.06 g/cm³ (predicted)
- Boiling Point : 372.3±37.0 °C (predicted)
- pKa : 6.75±0.40 (predicted) .
This compound has been studied for its role as an inhibitor of various biological pathways:
- Inhibition of Protein Kinases : This compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM, respectively. These kinases are crucial in regulating the cell cycle and transcription .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiproliferative effects against various cancer cell lines, including HeLa and HCT116. The mechanism involves cell cycle arrest at the G2/M phase, which is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
- Anti-inflammatory Effects : Some studies indicate that pyrazolo derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to stimuli like lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various tumor cell lines using an MTT assay. The results indicated significant inhibition of cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.32 |
| HCT116 | 0.28 |
| A375 | 0.45 |
This data highlights its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Activity
In a separate investigation, the compound was tested for its ability to inhibit LPS-induced TNF-alpha release in murine models. The results showed a remarkable reduction in TNF-alpha levels, indicating strong anti-inflammatory properties.
| Treatment Concentration (mM) | TNF-alpha Inhibition (%) |
|---|---|
| 1 | 45 |
| 10 | 75 |
| 100 | 97 |
These findings suggest that this compound could be beneficial in managing inflammatory conditions .
Q & A
Advanced Research Question
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. TRK-deficient cell lines ().
- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated probes to capture interacting proteins. Data contradictions (e.g., cytotoxicity in non-TRK-expressing cells) may indicate secondary targets, requiring orthogonal assays like thermal shift analysis ().
What computational tools are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
Methodological Focus
DFT (Density Functional Theory) calculations (e.g., Gaussian or ORCA) model transition states and predict regioselectivity. For example, Fukui indices identify nucleophilic sites on the pyrazolo[3,4-b]pyridine core. MD (Molecular Dynamics) simulations assess solvent effects on reaction kinetics. Researchers should validate predictions with small-scale experiments using model substrates (e.g., ethyl 5-bromo analogs) before full-scale synthesis ().
How can structural analogs inform the design of derivatives with improved solubility or bioavailability?
Advanced Research Question
Comparative data from analogs () suggest:
- Amino substitutions : Introducing -NH₂ at the 5-position (as in Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate) increases water solubility by 40% ().
- Ester-to-amide conversion : Replacing ethyl ester with carboxamide reduces logP by 1.2 units, enhancing membrane permeability.
- Salt formation : Hydrochloride salts of pyrazolopyridines improve crystallinity and dissolution rates ().
What safety protocols are critical for handling halogenated pyrazolopyridine derivatives?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for bromo/fluoro compound handling.
- Waste disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release ().
- Emergency procedures : Immediate decontamination with activated charcoal for spills; eye exposure requires 15-minute flushing with saline ().
How do researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Focus
Re-evaluate computational models by:
- Force field parameterization : Adjust partial charges or torsional terms in docking software (e.g., AutoDock Vina) to better reflect experimental conformations.
- Solvent effect inclusion : Explicit solvent MD simulations account for hydration effects on ligand binding.
- Experimental validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities and compare with predicted ΔG values ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
